molecular formula C15H15F2NO B12657775 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol CAS No. 84946-19-0

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol

Cat. No.: B12657775
CAS No.: 84946-19-0
M. Wt: 263.28 g/mol
InChI Key: YWZXYBOYTASOSM-UHFFFAOYSA-N
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Description

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is an organic compound that features a combination of fluorinated aromatic rings and an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanol: This compound shares the fluorinated aromatic rings but lacks the ethanolamine backbone.

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of an ethanolamine group.

Uniqueness

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is unique due to its combination of fluorinated aromatic rings and an ethanolamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.

Properties

CAS No.

84946-19-0

Molecular Formula

C15H15F2NO

Molecular Weight

263.28 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methylamino]ethanol

InChI

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2

InChI Key

YWZXYBOYTASOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F

Origin of Product

United States

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